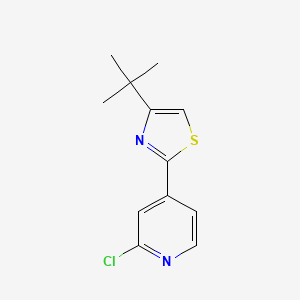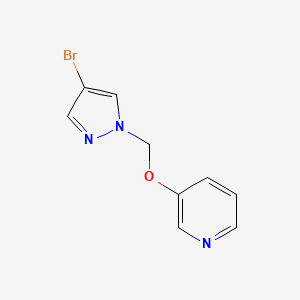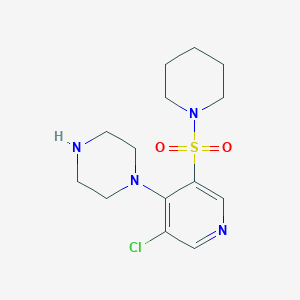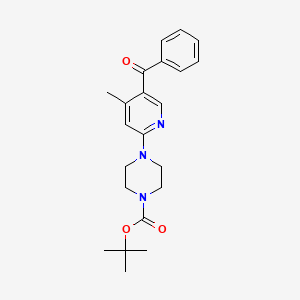
tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a benzoyl group, and a methylpyridine moiety attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the development of bioactive molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .
Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the benzoyl and methylpyridine groups, which confer distinct chemical and biological properties. These structural features differentiate it from other piperazine derivatives and contribute to its specific applications and potential benefits .
Propriétés
Formule moléculaire |
C22H27N3O3 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O3/c1-16-14-19(23-15-18(16)20(26)17-8-6-5-7-9-17)24-10-12-25(13-11-24)21(27)28-22(2,3)4/h5-9,14-15H,10-13H2,1-4H3 |
Clé InChI |
KKGJWVAIILDIOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


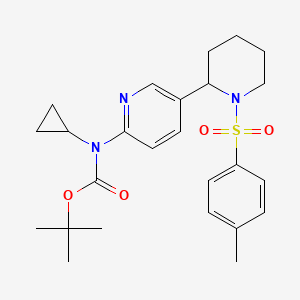
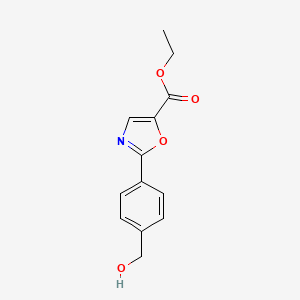

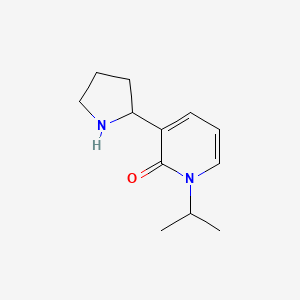
![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
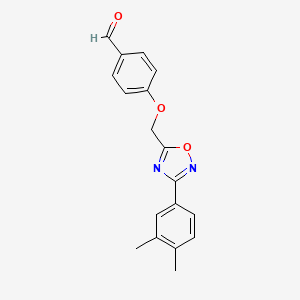
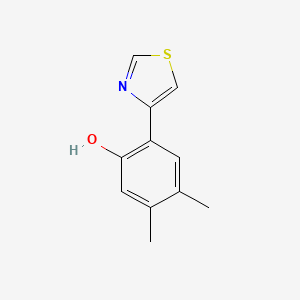
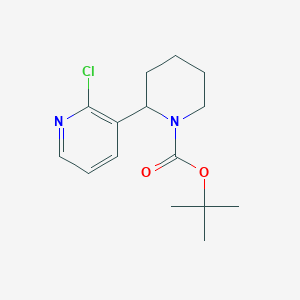
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
